7,7-DIMETHYL-10-(NAPHTHALEN-1-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Overview
Description
7,7-DIMETHYL-10-(NAPHTHALEN-1-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex organic compound belonging to the indenoquinoline family This compound is characterized by its unique structure, which includes a naphthalene moiety and a quinoline core
Scientific Research Applications
7,7-DIMETHYL-10-(NAPHTHALEN-1-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into molecular interactions.
Preparation Methods
The synthesis of 7,7-DIMETHYL-10-(NAPHTHALEN-1-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves a multi-component reaction. One common method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product . The catalyst preparation involves a hydrothermal method followed by wet impregnation, and it can be recycled with minimal loss of activity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the aromatic rings.
Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions.
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved in its action include signal transduction pathways and metabolic pathways, which are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other indenoquinoline derivatives, such as:
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione: This compound has a similar core structure but different substituents on the aromatic rings.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Lacks the naphthalene moiety and has different electronic properties.
The uniqueness of 7,7-DIMETHYL-10-(NAPHTHALEN-1-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
7,7-dimethyl-10-naphthalen-1-yl-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2/c1-28(2)14-21-24(22(30)15-28)23(18-13-7-9-16-8-3-4-10-17(16)18)25-26(29-21)19-11-5-6-12-20(19)27(25)31/h3-13,23,29H,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIIUCOTWRQQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CC6=CC=CC=C65)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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